molecular formula C21H25N3O3 B1328808 [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-65-1

[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1328808
CAS RN: 1142211-65-1
M. Wt: 367.4 g/mol
InChI Key: CONQAYJDRUFDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical substance with the molecular formula C21H25N3O3 . It is a potential antibacterial compound .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, 13C NMR, and MS . The IR spectrum provides information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Novel methods have been developed for synthesizing derivatives of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid. For example, Acharyulu et al. (2009) detailed a stereoselective diazotization process to create optically pure compounds related to this chemical (Acharyulu et al., 2009).

  • Chemical Structure and Properties : Studies have also focused on determining the chemical structure and properties of these compounds. For instance, Yurttaş et al. (2016) explored the structure of dithiocarbamate derivatives containing piperazine and reported their antimicrobial activity (Yurttaş et al., 2016).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Several studies have investigated the antimicrobial properties of compounds similar to this compound. For example, Demirbaş et al. (2010) synthesized compounds and assessed their antimicrobial activities, finding good or moderate activities against bacterial strains (Demirbaş et al., 2010).

  • Anticonvulsant Properties : Kamiński et al. (2011) explored the anticonvulsant properties of new piperazine acetamides derived from related chemical structures, with some compounds showing effectiveness in seizure tests (Kamiński et al., 2011).

Stability and Degradation

  • Stability under Stress Conditions : Gendugov et al. (2021) conducted research on the stability of a related pharmaceutical substance under various stress conditions. They concluded that the substance is generally stable, except in alkaline hydrolysis (Gendugov et al., 2021).

Synthesis of Novel Derivatives

  • Novel Derivatives Synthesis : Bhat et al. (2018) worked on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, indicating a potential for diverse applications in chemical and pharmaceutical fields (Bhat et al., 2018).

Future Directions

The future directions for the study of this compound could involve further exploration of its antibacterial properties . Additionally, more research could be done to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

2-(N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-17-7-9-19(10-8-17)22-11-13-23(14-12-22)20(25)15-24(16-21(26)27)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQAYJDRUFDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.